molecular formula C14H19NO B1460865 1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-ol CAS No. 50823-04-6

1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-ol

Cat. No.: B1460865
CAS No.: 50823-04-6
M. Wt: 217.31 g/mol
InChI Key: LDKZBNVNFNFMKR-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-ol is a chemical compound that features a piperidine ring attached to a dihydroindene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-ol typically involves the reaction of 2,3-dihydro-1H-indene with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the indene, followed by nucleophilic substitution with piperidine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvents that are easily recyclable can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-ol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Piperidinyl)-1,3-dihydro-2H-indol-2-one
  • 5,6-Dimethoxy-2-(piperidin-4-ylmethyl)-2,3-dihydro-1H-inden-1-one

Uniqueness

1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-ol is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c16-14-5-7-15(8-6-14)13-9-11-3-1-2-4-12(11)10-13/h1-4,13-14,16H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDKZBNVNFNFMKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2CC3=CC=CC=C3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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